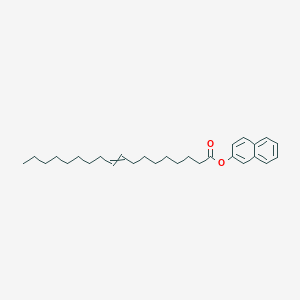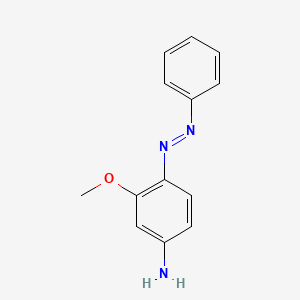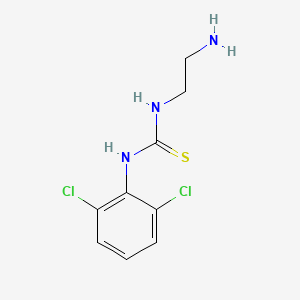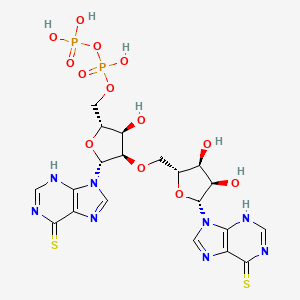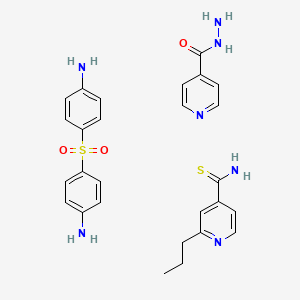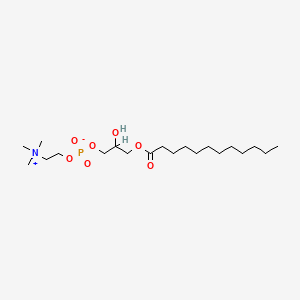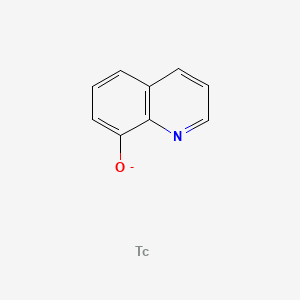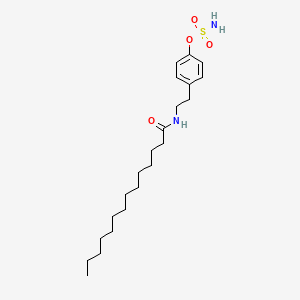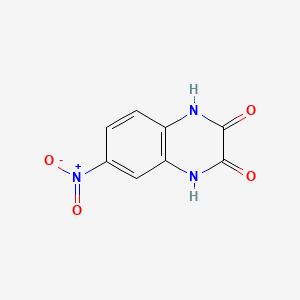
6-nitroquinoxalina-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 6-Nitro-1,4-dihidroquinoxalina-2,3-diona es un compuesto heterocíclico que contiene nitrógeno. Es un derivado de la quinoxalina, que es conocida por sus diversas propiedades farmacológicas.
Aplicaciones Científicas De Investigación
La 6-Nitro-1,4-dihidroquinoxalina-2,3-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Industria: Las propiedades del compuesto lo hacen adecuado para su uso en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de la 6-Nitro-1,4-dihidroquinoxalina-2,3-diona implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un antagonista competitivo en ciertos sitios receptores, inhibiendo vías biológicas específicas . Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Análisis Bioquímico
Biochemical Properties
1,4-Dihydro-6-nitroquinoxaline-2,3-dione interacts with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at the AMPA and kainate receptors, which are types of ionotropic glutamate receptors . By binding to these receptors, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione inhibits the excitatory neurotransmission mediated by glutamate, thereby modulating synaptic activity and neural communication . This interaction is crucial in understanding its role in neuroprotection and potential therapeutic applications.
Cellular Effects
1,4-Dihydro-6-nitroquinoxaline-2,3-dione has profound effects on various cell types and cellular processes. In neurons, it inhibits excitatory neurotransmission by blocking AMPA and kainate receptors, leading to reduced calcium influx and decreased neuronal excitability . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of these receptors . The inhibition of excitatory neurotransmission can protect neurons from excitotoxicity, a condition associated with excessive glutamate release and neuronal damage.
Molecular Mechanism
The molecular mechanism of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione involves its binding to the AMPA and kainate receptors, where it acts as a competitive antagonist . By occupying the glutamate binding site on these receptors, it prevents the activation of the receptor and subsequent ion channel opening . This inhibition reduces the influx of calcium and sodium ions, thereby decreasing neuronal excitability and protecting against excitotoxicity . Additionally, 1,4-Dihydro-6-nitroquinoxaline-2,3-dione may influence gene expression by modulating intracellular signaling pathways linked to these receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to 1,4-Dihydro-6-nitroquinoxaline-2,3-dione can lead to sustained inhibition of excitatory neurotransmission and protection against excitotoxicity
Dosage Effects in Animal Models
The effects of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione in animal models are dose-dependent. At low doses, it effectively inhibits excitatory neurotransmission without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects such as impaired motor function and cognitive deficits . The threshold for these effects varies depending on the species and experimental conditions, highlighting the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
1,4-Dihydro-6-nitroquinoxaline-2,3-dione is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . These interactions can influence the metabolic flux and levels of metabolites, potentially affecting the compound’s efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione within cells and tissues are mediated by specific transporters and binding proteins . It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may localize to specific compartments, such as synaptic vesicles, where it can modulate neurotransmitter release and receptor activity .
Subcellular Localization
The subcellular localization of 1,4-Dihydro-6-nitroquinoxaline-2,3-dione is critical for its activity and function. It is primarily localized to the synaptic cleft, where it interacts with AMPA and kainate receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments
Métodos De Preparación
La 6-Nitro-1,4-dihidroquinoxalina-2,3-diona se puede sintetizar a través de una reacción de una sola etapa a temperatura ambiente. La reacción involucra o-fenilendiamina sustituida y ácido oxálico en condiciones sin disolvente. Este método es eficiente y respetuoso con el medio ambiente, utilizando técnicas de molienda simples con alta economía atómica . Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, asegurando la disponibilidad del compuesto para fines de investigación y aplicación.
Análisis De Reacciones Químicas
La 6-Nitro-1,4-dihidroquinoxalina-2,3-diona experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro, lo que lleva a la formación de derivados amino.
Sustitución: Se pueden producir reacciones de sustitución electrófila y nucleófila, lo que permite la introducción de varios grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, nitrato de potasio y agentes reductores como el gas hidrógeno.
Comparación Con Compuestos Similares
La 6-Nitro-1,4-dihidroquinoxalina-2,3-diona se puede comparar con otros compuestos similares, como:
- 6-Cloro-1,4-dihidroquinoxalina-2,3-diona
- 6-Metil-1,4-dihidroquinoxalina-2,3-diona
- 6,7-Dicloroquinoxalina-2,3-diona Estos compuestos comparten una estructura central de quinoxalina similar, pero difieren en sus sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas . La singularidad de la 6-Nitro-1,4-dihidroquinoxalina-2,3-diona radica en su grupo nitro, que imparte reactividad y aplicaciones potenciales distintas.
Propiedades
IUPAC Name |
6-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-3-4(11(14)15)1-2-5(6)9-7/h1-3H,(H,9,12)(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLSFWVYNAKAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-56-8 |
Source


|
| Record name | 1,4-Dihydro-6-nitroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How is 6-nitro-1,4-dihydroquinoxaline-2,3-dione synthesized?
A2: 6-Nitro-1,4-dihydroquinoxaline-2,3-dione can be synthesized from o-phenylenediamine and diethyl oxalate. The process involves cyclization and nitration to yield the target compound. This method has been reported to achieve a 79% overall yield [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)

![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)
